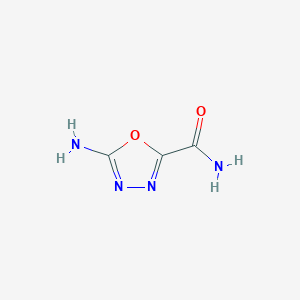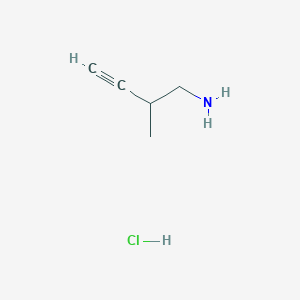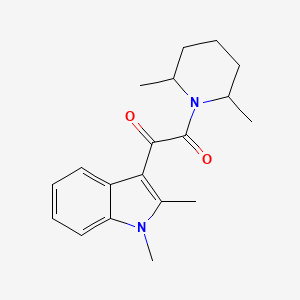![molecular formula C18H20N6O B2900197 2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole CAS No. 2380168-32-9](/img/structure/B2900197.png)
2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for the development of new drugs with enhanced therapeutic efficacy.
Wirkmechanismus
The mechanism of action of 2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole involves its ability to bind to specific enzymes and inhibit their activity. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preliminary research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole in lab experiments is its potent inhibitory effects on enzymes. This compound can be used to study the role of specific enzymes in the development and progression of various diseases. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole. One potential direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted on the antimicrobial and antifungal properties of this compound for the development of new antibiotics. Furthermore, the potential use of this compound in the development of new diagnostic tools for the detection of specific enzymes could also be explored.
Synthesemethoden
The synthesis of 2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylphenylhydrazine with 3-(4-chlorobenzyl)-6-(4-methylphenyl)pyridazine-4(1H)-one, followed by the reaction of the resulting product with piperazine and potassium carbonate. The final step involves the reaction of the product with potassium hydroxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole in scientific research are numerous. This compound has been shown to exhibit potent inhibitory effects on certain enzymes that play a key role in the development and progression of various diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-2-4-15(5-3-14)16-6-7-17(21-20-16)24-10-8-23(9-11-24)12-18-22-19-13-25-18/h2-7,13H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQSIFVALCGOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)







![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2900135.png)